molecular formula C6H7F5O B13421443 1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one CAS No. 357-28-8

1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one

Cat. No.: B13421443
CAS No.: 357-28-8
M. Wt: 190.11 g/mol
InChI Key: FCVMAXTWQAFQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one is a fluorinated ketone with the molecular formula C6H7F5O. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one can be synthesized through several methods. One common approach involves the fluorination of 4-methyl-3-pentanone using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its reactivity and stability, making it effective in various chemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one is unique due to its specific fluorination pattern, which imparts distinct chemical properties. These properties include high thermal stability, resistance to oxidation, and unique reactivity in various chemical reactions .

Properties

CAS No.

357-28-8

Molecular Formula

C6H7F5O

Molecular Weight

190.11 g/mol

IUPAC Name

1,1,1,2,2-pentafluoro-4-methylpentan-3-one

InChI

InChI=1S/C6H7F5O/c1-3(2)4(12)5(7,8)6(9,10)11/h3H,1-2H3

InChI Key

FCVMAXTWQAFQPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.